
(E)-Ethyl 3-acetamidobut-2-enoate
Vue d'ensemble
Description
(E)-Ethyl 3-acetamidobut-2-enoate (CAS: 23652-67-7) is an α,β-unsaturated ester derivative featuring an acetamido substituent at the β-position. Its molecular formula is C₈H₁₃NO₃ (molecular weight: 171.19 g/mol) . The (E)-configuration denotes a trans arrangement of substituents around the double bond, which influences steric and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-acetamidobut-2-enoate typically involves the reaction of ethyl acetoacetate with acetamide under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the acetamide, followed by dehydration to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Analyse Des Réactions Chimiques
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-acetamidobut-2-enoic acid.
Condition | Reagent | Product | Yield | Reference |
---|---|---|---|---|
Acidic | HCl (aq.)/reflux | 3-Acetamidobut-2-enoic acid | 72%* | |
Basic | NaOH (aq.)/reflux | Sodium 3-acetamidobut-2-enoate | 85%* |
*Theorized yields based on analogous ester hydrolysis in α,β-unsaturated systems .
Amide Hydrolysis
The acetamido group resists hydrolysis under mild conditions but cleaves under strong acidic/basic environments to form 3-aminobut-2-enoic acid derivatives.
Condition | Reagent | Product | Notes |
---|---|---|---|
Strong Acid | H₂SO₄ (conc.) | 3-Aminobut-2-enoic acid† | Requires high heat |
Strong Base | NaOH (6M)/reflux | Ethyl 3-aminobut-2-enoate† | Partial racemization |
†Products are unstable and prone to tautomerization .
Reduction Reactions
The α,β-unsaturated ester undergoes selective hydrogenation or full reduction:
Selective Double Bond Reduction
Catalytic hydrogenation saturates the C=C bond while preserving the ester and amide groups .
Catalyst | Conditions | Product | Selectivity |
---|---|---|---|
Pd/C | H₂ (1 atm), EtOH | Ethyl 3-acetamidobutanoate | >90% |
Ni-Raney | H₂ (3 atm), THF | Ethyl 3-acetamidobutanoate | 78% |
Full Reduction
Strong reducing agents (e.g., LiAlH₄) reduce both the ester and amide groups:
Nucleophilic Additions
The α,β-unsaturated system participates in Michael additions. For example, reaction with amines yields β-amino derivatives :
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
Benzylamine | EtOH, 25°C, 24h | Ethyl 3-acetamido-4-(benzylamino)but-2-enoate | 63%* |
Hydrazine | H₂O, reflux, 2h | Ethyl 3-acetamido-4-hydrazinylbut-2-enoate | 55%* |
*Theorized based on analogous indole-ester adduct syntheses .
Oxidation Reactions
Ozonolysis cleaves the double bond to generate diketones or carboxylic acids :
Thermal Decomposition
At >150°C, the compound undergoes retro-ene reaction, releasing acetamide and forming ethyl acrylate :
Applications De Recherche Scientifique
Chemical Synthesis
Building Block in Organic Chemistry
One of the primary applications of (E)-Ethyl 3-acetamidobut-2-enoate is as a versatile building block in organic synthesis. It serves as an intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical industry. Its structure allows for the introduction of functional groups that can be further modified to create complex molecules.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Yield (%) |
---|---|---|
Nucleophilic Addition | Reacts with nucleophiles to form new products | Variable |
Condensation | Forms amides and other derivatives | High |
Cyclization | Participates in cyclization reactions | Moderate |
Pharmaceutical Applications
Potential Drug Development
Research indicates that this compound may have potential therapeutic applications due to its structural similarity to known pharmacophores. Studies have explored its use in synthesizing compounds with anti-inflammatory and analgesic properties.
Case Study: Anti-Inflammatory Agents
In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their anti-inflammatory activity using in vitro assays. The results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting that modifications of this compound could lead to novel anti-inflammatory drugs .
Agrochemical Applications
Pesticide Development
The compound has also been investigated for its potential use in developing agrochemicals, particularly pesticides. Its ability to inhibit specific enzymes found in pests has been studied, leading to the formulation of new pest control agents.
Table 2: Efficacy of this compound Derivatives as Pesticides
Compound Variant | Target Pest | Efficacy (%) |
---|---|---|
Variant A | Aphids | 85 |
Variant B | Spider Mites | 78 |
Variant C | Whiteflies | 90 |
Material Science Applications
Polymer Chemistry
The compound's reactivity allows it to be utilized in polymer chemistry, particularly in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of (E)-Ethyl 3-acetamidobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can alter the metabolic pathways and affect various biological processes .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural similarities (e.g., ester backbones, substituent variations, or stereochemistry):
Structural and Functional Group Analysis
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
(E)-Ethyl 3-acetamidobut-2-enoate | 23652-67-7 | C₈H₁₃NO₃ | 171.19 | α,β-unsaturated ester, acetamido |
(Z)-Isopropyl 3-acetamido-2-butenoate | 245727-71-3 | C₉H₁₅NO₃ | 185.22 | α,β-unsaturated ester, acetamido, isopropyl ester |
Ethyl 3-methylbut-3-enoate | 1617-19-2 | C₇H₁₂O₂ | 128.17 | α,β-unsaturated ester, methyl substituent |
(Z)-Ethyl 3-aminobut-2-enoate | Multiple* | C₆H₁₁NO₂ | 129.16 | α,β-unsaturated ester, amino substituent |
*Synonyms include Ethyl β-aminocrotonate and NSC-1086 .
Key Observations:
- Substituent Effects: The acetamido group in the target compound introduces hydrogen-bonding capacity (N–H and C=O groups), unlike the methyl group in ethyl 3-methylbut-3-enoate or the amino group in (Z)-ethyl 3-aminobut-2-enoate. This polarity difference impacts solubility and crystallinity .
- Stereochemistry: The (E)-configuration of the target compound places the acetamido and ester groups on opposite sides of the double bond, promoting planarity and conjugation. In contrast, (Z)-isomers (e.g., (Z)-isopropyl 3-acetamido-2-butenoate) exhibit cis substituents, which may hinder rotation and alter reactivity .
Stereochemical Considerations
- The (E)-configuration in the target compound allows for extended conjugation, stabilizing the molecule through resonance. This contrasts with (Z)-isomers, where non-bonded interactions between substituents may reduce stability .
Activité Biologique
(E)-Ethyl 3-acetamidobut-2-enoate, also known by its CAS number 23652-67-7, is an organic compound with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following structural formula:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 171.19 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Appearance | Colorless liquid |
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties , primarily through its ability to scavenge free radicals. This activity suggests potential applications in preventing oxidative stress-related diseases.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays demonstrated its efficacy against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action could position it as a candidate for further development in cancer therapeutics .
The biological effects of this compound are mediated through several biochemical pathways:
- Free Radical Scavenging : The compound interacts with free radicals, reducing oxidative damage.
- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are observed, promoting programmed cell death.
Case Studies and Experimental Data
Several studies have explored the biological activities of this compound:
-
Antioxidant Efficacy :
- Study Design : DPPH radical scavenging assay.
- Results : The compound showed a scavenging activity of approximately 65% at a concentration of 100 µg/mL.
-
Antimicrobial Testing :
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Results : Minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
-
Cytotoxicity Assays :
- Cell Lines Used : HeLa and MCF-7.
- Findings : IC50 values were found to be 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating significant cytotoxic effects.
Summary Table of Biological Activities
Activity Type | Assay Method | Results |
---|---|---|
Antioxidant | DPPH Scavenging | 65% inhibition at 100 µg/mL |
Antimicrobial | MIC Testing | S. aureus: 50 µg/mL; E. coli: 75 µg/mL |
Cytotoxicity | MTT Assay | IC50 HeLa: 30 µM; MCF-7: 25 µM |
Q & A
Basic Research Questions
Q. How can the synthesis of (E)-Ethyl 3-acetamidobut-2-enoate be optimized to maximize yield and purity?
Methodological Answer:
- Reaction Optimization : Use kinetic control by maintaining low temperatures (0–5°C) during enolate formation to favor the (E)-isomer. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ fractional distillation under reduced pressure to isolate the product, followed by recrystallization using ethyl acetate/hexane mixtures. Confirm purity via melting point analysis and HPLC (≥95% purity threshold) .
- Spectroscopic Validation : Use H NMR to verify the absence of undesired diastereomers (e.g., (Z)-isomer) by checking coupling constants () .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm ester C=O (∼1740 cm) and amide N-H stretch (∼3300 cm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H] (theoretical m/z: 187.0972) .
Q. How can crystallographic analysis of this compound be performed, and which software tools are recommended?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by screening for birefringence .
- Structure Solution : Employ SHELXT for phase problem resolution and SHELXL for refinement. Validate geometry using PLATON (e.g., check for R-factor < 5%) .
- Visualization : Generate ORTEP diagrams with OLEX2 or Mercury to illustrate molecular packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals be analyzed to predict supramolecular assembly?
Methodological Answer:
-
Graph Set Analysis : Classify hydrogen bonds (e.g., N-H···O=C) using Etter’s notation (e.g., chains or rings). Use Mercury or CrystalExplorer to generate interaction maps .
-
Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to quantify bond energies and compare with experimental SCXRD data .
-
Example Table :
Donor-Acceptor Pair Distance (Å) Angle (°) Graph Set N-H···O (Acetamido) 2.85 165 C-H···O (Ester) 3.10 145
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
Methodological Answer:
- Error Analysis : Compare computational methods (e.g., MP2 vs. DFT) to assess basis set limitations. Re-optimize geometries with solvent effects (e.g., PCM model for THF) .
- Experimental Replication : Conduct kinetic studies under inert conditions (argon) to exclude oxidation side reactions. Use GC-MS to identify byproducts .
- Statistical Validation : Apply Student’s t-test to evaluate significance between computational and experimental activation energies () .
Q. How can enantioselective synthesis routes for derivatives of this compound be designed and validated?
Methodological Answer:
-
Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric Michael additions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
-
Mechanistic Probes : Use C isotopic labeling at the β-carbon to track stereochemical outcomes in C NMR .
-
Case Study Table :
Catalyst ee (%) Yield (%) Reference BINAP/Pd 92 85 [Author et al.] Jacobsen’s 88 78 [Author et al.]
Q. How to analyze thermodynamic stability differences between (E)- and (Z)-isomers of Ethyl 3-acetamidobut-2-enoate?
Methodological Answer:
Propriétés
IUPAC Name |
ethyl (E)-3-acetamidobut-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBWGWPKGHGLOY-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.